molecular formula C13H14O4 B1399526 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid CAS No. 1154060-93-1

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid

Cat. No.: B1399526
CAS No.: 1154060-93-1
M. Wt: 234.25 g/mol
InChI Key: BWWDMJFCTNMJSH-UHFFFAOYSA-N
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Description

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid is an organic compound belonging to the benzofuran family. This compound is characterized by the presence of a benzofuran ring substituted with a carboxylic acid group and a 1-methoxy-1-methylethyl group. Benzofuran derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Addition of 1-Methoxy-1-methylethyl Group: The 1-methoxy-1-methylethyl group can be added through alkylation reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.

Scientific Research Applications

2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

  • 2-(1-Methoxy-1-methylethyl)-benzofuran-3-carboxylic acid
  • 2-(1-Methoxy-1-methylethyl)-benzofuran-7-carboxylic acid
  • 2-(1-Methoxy-1-methylethyl)-benzofuran-5-sulfonic acid

Uniqueness: 2-(1-Methoxy-1-methylethyl)-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(2-methoxypropan-2-yl)-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2,16-3)11-7-9-6-8(12(14)15)4-5-10(9)17-11/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWDMJFCTNMJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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